
5-ブロモ-2-モルホリン-4-イルアニリン
説明
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the novel synthesis of cis-3,5-disubstituted morpholine derivatives involves an electrophile-induced ring closure using bromine, which is a key step in the synthesis of various brominated morpholine compounds . Another study describes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which includes bromination as a pivotal step . These methods could potentially be adapted for the synthesis of 5-Bromo-2-morpholin-4-ylaniline by applying similar bromination techniques to appropriate precursors.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, as evidenced by the crystal structure analysis of a bromo-dichloro-morpholinyl compound, which revealed a non-planar butadiene unit and a chair conformation of the morpholine ring . This suggests that 5-Bromo-2-morpholin-4-ylaniline may also exhibit a non-planar structure, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. For example, the interaction of morpholino-oxazole-carbonitriles with hydrazine hydrate leads to recyclization products, indicating that morpholine rings can participate in ring transformation reactions . This reactivity could be relevant to the chemical behavior of 5-Bromo-2-morpholin-4-ylaniline in the presence of nucleophiles or during cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis of morpHoline-2,5-dione involved optimizing reaction conditions such as pH and reactant dropping rate, which are critical factors for achieving desired yields . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrated the importance of reaction conditions, including solvent choice and acidification steps . These studies highlight the importance of reaction parameters in determining the physical and chemical properties of the synthesized compounds, which would also apply to 5-Bromo-2-morpholin-4-ylaniline.
科学的研究の応用
抗がん研究
5-ブロモ-2-モルホリン-4-イルアニリン: は、抗がん研究における可能性について研究されています。 科学者らは、この化合物の新規誘導体を設計および合成し、様々なヒト癌細胞株に対する抗増殖活性および細胞毒性を評価してきました 。これらの研究は、癌治療を改善できる新規で強力な抗癌剤を開発することを目的としています。
プロテオミクス研究
プロテオミクスの分野では、5-ブロモ-2-モルホリン-4-イルアニリンは、研究目的の生化学物質として利用されています 。タンパク質の発現、構造、機能の研究におけるその役割は、生物学的プロセスと疾患メカニズムを理解するために不可欠です。
生化学的応用
この化合物は、タンパク質やDNAなどの複雑な生体高分子の構造と機能を特徴付けるために、生化学において重要です 。これは、一般的な生化学と特殊な技術の橋渡しとなり、この分野で使用される主要な方法の包括的な概要を提供します。
医薬品開発
5-ブロモ-2-モルホリン-4-イルアニリン: は、糖尿病治療に使用されるSGLT2阻害剤などの治療薬の合成における重要な中間体として役立ちます 。産業プロセス規模拡大におけるその役割は、現代の医薬品製造における重要性を示しています。
農業の向上
5-ブロモ-2-モルホリン-4-イルアニリンの農業における使用に関する直接的な参考文献は見つかりませんでしたが、農業における持続可能性のための微生物コンソーシアムの使用というアプローチは注目に値します 。このようなコンソーシアムには、植物の成長を促進し、作物の生産性を向上させる様々な化合物が含まれる可能性があります。
材料科学
材料科学では、5-ブロモ-2-モルホリン-4-イルアニリンのような化合物は、特定の特性を持つ新しい材料の合成と開発に関与する可能性があります 。この分野には、無機材料、有機材料、ナノ材料、バイオマテリアルなど、幅広い材料が含まれます。
環境モニタリング
環境モニタリングは、医薬品製造など、様々な産業における汚染管理に不可欠です 。5-ブロモ-2-モルホリン-4-イルアニリンなどの化合物は、製品や環境を汚染していないことを確認するために監視される場合があります。
産業応用
5-ブロモ-2-モルホリン-4-イルアニリン: は、その特性を様々な実験や研究目的のために活用できる研究設定において、特に産業応用においても関連しています .
Safety and Hazards
The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
特性
IUPAC Name |
5-bromo-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINJKOIAULFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406958 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91062-48-5 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

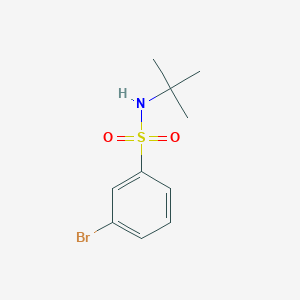
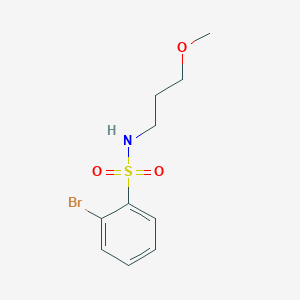

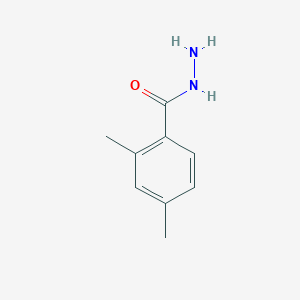

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
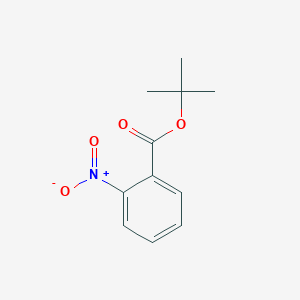
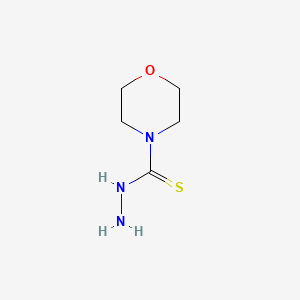
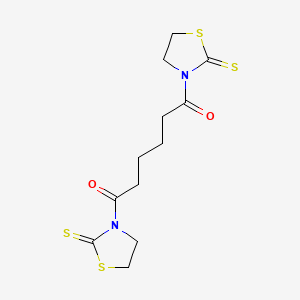
![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)
![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)


